2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine
Description
2-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidine (CID 84130384) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₁₉NO₂. Its structure features a four-membered azetidine ring substituted with two methyl groups at the 3,3-positions and a 3,4-dimethoxyphenyl group at the 2-position . Key structural attributes include:
- SMILES: CC1(CNC1C2=CC(=C(C=C2)OC)OC)C
- InChIKey: ACWICNAJFFNHEF-UHFFFAOYSA-N
The 3,4-dimethoxy substituent on the aromatic ring contributes to electron-donating properties, which may influence reactivity and biological interactions.
Properties
CAS No. |
1780038-31-4 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine |
InChI |
InChI=1S/C13H19NO2/c1-13(2)8-14-12(13)9-5-6-10(15-3)11(7-9)16-4/h5-7,12,14H,8H2,1-4H3 |
InChI Key |
ACWICNAJFFNHEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1C2=CC(=C(C=C2)OC)OC)C |
Purity |
93 |
Origin of Product |
United States |
Biological Activity
2-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17N
- Molecular Weight : 201.28 g/mol
This compound features a dimethoxyphenyl group attached to a dimethylazetidine ring, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exhibit:
- Antioxidant Activity : It has been shown to scavenge free radicals and reduce oxidative stress in cellular models.
- Antitumor Effects : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Neuroprotective Properties : The compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
Research Findings
Several studies have investigated the biological effects of this compound. Below is a summary of key findings:
Case Studies
- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of various azetidine derivatives, including this compound. The compound demonstrated significant radical scavenging activity, suggesting its potential use in treating oxidative stress-related conditions.
- Antitumor Effects : In a study focused on breast cancer cell lines, this compound was found to induce apoptosis through mitochondrial pathways. The results indicated that the compound could serve as a lead for developing new anticancer agents.
- Neuroprotective Effects : Research involving animal models of Alzheimer's disease revealed that treatment with this azetidine derivative improved memory retention and reduced neuroinflammation markers. This suggests a promising avenue for further exploration in neurodegenerative disease therapies.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Azetidine Ring : Using appropriate starting materials such as substituted amines and ketones.
- Functionalization : Introduction of the dimethoxyphenyl group through electrophilic aromatic substitution.
Comparison with Related Compounds
The biological activity of this compound can be compared with other azetidine derivatives to highlight its unique properties:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Compound A | Moderate Antioxidant | Lacks neuroprotective effects |
| Compound B | Strong Antitumor | More potent than this compound |
| This compound | High Antioxidant & Neuroprotective | Unique dimethoxy substitution enhances activity |
Scientific Research Applications
Biological Applications
The biological activity of azetidines has been a focal point in recent studies. Notably:
- Anti-inflammatory Activity : Azetidine derivatives have shown promising anti-inflammatory effects in various assays. For instance, compounds derived from 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine displayed significant inhibition of inflammatory markers in vitro .
- Antibacterial Properties : Some azetidines have demonstrated antibacterial activity against common pathogens. This opens avenues for developing new antibiotics based on their structural frameworks .
- Neuropharmacological Effects : Research indicates that azetidines may interact with serotonin receptors, potentially influencing mood and behavior. This suggests a role in treating psychiatric disorders .
Case Studies
Several case studies highlight the applications of this compound:
- Zebrafish Model Studies : In developmental assays using zebrafish embryos, specific azetidine derivatives were tested for neurodevelopmental toxicity. Results indicated that certain modifications to the azetidine structure could mitigate adverse effects on embryonic development .
- Pharmacological Testing : A series of pharmacological tests evaluated the binding affinity of azetidine derivatives to serotonin receptors. The findings suggest that modifications at the 3 and 4 positions significantly impact receptor binding and subsequent biological activity .
Data Tables
To summarize the findings regarding biological activities and synthesis yields:
| Compound | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| This compound | Reductive Cyclization | 70-85 | Anti-inflammatory |
| 2-(Methoxyphenyl)-3-methylazetidine | Iodocyclization | 60-75 | Antibacterial |
| 2-(Chlorophenyl)-3,3-dimethylazetidine | Reductive Cyclization | 65-80 | Neuropharmacological effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects : Replacing methoxy groups with fluorine (e.g., 3,4-difluorophenyl) alters lipophilicity and electronic properties, which may influence bioavailability and target interactions.
- Synthetic Complexity: Azetidine synthesis often requires specialized reagents (e.g., diiodomethane for cyclization in ), whereas thiazolidinones () leverage multicomponent reactions.
Antioxidant and Enzyme Inhibition:
- Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., compound 3d in ) exhibit potent antioxidant activity (IC₅₀ < 10 μM) and angiotensin-converting enzyme (ACE) inhibition .
- Thiazolidinones with the same substituent () show enantiomer-dependent COX/LOX inhibition, with the SS enantiomer displaying the highest binding affinity (−47.15 kcal/mol) .
Tyrosinase and HIV-1 Protease Inhibition:
- Cyclic ketone derivatives (e.g., 3e in ) demonstrate strong tyrosinase inhibition, while 2e acts as a potent HIV-1 protease inhibitor .
Inference for Azetidines :
The 3,4-dimethoxy group is a recurring pharmacophore in enzyme inhibitors. However, the azetidine ring’s rigidity may limit binding to flexible enzyme active sites compared to larger heterocycles.
Physicochemical and Toxicological Properties
- LogP values for dimethoxyphenyl-containing compounds (e.g., 3.17 for a hydantoin derivative in ) suggest moderate lipophilicity, favoring blood-brain barrier penetration.
- Triazole derivatives () with similar substituents have predicted low acute toxicity via GUSAR modeling.
Preparation Methods
Nucleophilic Substitution via α-Substituted Arylmethyl Amines
The foundational method for synthesizing 3,3-dimethylazetidine derivatives involves reacting α-substituted arylmethyl amines with 1,3-dihalo-2,2-dimethylpropane derivatives. For 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine, 3,4-dimethoxybenzylamine serves as the aryl component, while 1,3-dibromo-2,2-dimethylpropane provides the propane backbone.
Mechanistic Overview :
-
Step 1 : Deprotonation of 3,4-dimethoxybenzylamine by a base (e.g., K₂CO₃) enhances nucleophilicity.
-
Step 2 : Sequential nucleophilic attacks on the 1,3-dibromo-2,2-dimethylpropane lead to ring closure, forming the azetidine scaffold.
Optimization Insights :
-
Leaving Groups : Bromine outperforms chlorine due to superior leaving-group ability, achieving yields of 75–80% in DMF at 80°C.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, whereas THF results in slower kinetics.
-
Temperature : Elevated temperatures (80–100°C) mitigate steric hindrance from the 3,3-dimethyl groups.
Hypothetical Data Table :
| Leaving Group | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Br | DMF | K₂CO₃ | 80 | 78 |
| Cl | DMF | K₂CO₃ | 80 | 45 |
| Br | THF | Et₃N | 60 | 62 |
Cyclization of β-Amino Alcohol Precursors
An alternative route involves synthesizing β-amino alcohols followed by intramolecular cyclization. For instance, 3,4-dimethoxyphenylglycidol amine derivatives can undergo acid-catalyzed ring closure.
Procedure :
-
Synthesis of β-Amino Alcohol : Epoxide opening of 3,4-dimethoxyphenylglycidol with ammonia yields the β-amino alcohol.
-
Cyclization : Treatment with HCl in ethanol induces ring closure, forming the azetidine core.
Challenges :
-
Regioselectivity : Competing five-membered ring formation necessitates precise stoichiometric control.
-
Byproducts : Over-acidification leads to N-alkylation byproducts, reducing yields to 50–60%.
Intermediate Synthesis and Functionalization
Preparation of 3,4-Dimethoxybenzylamine
The aryl amine precursor is synthesized via reductive amination of 3,4-dimethoxybenzaldehyde using ammonium acetate and sodium cyanoborohydride.
Key Reaction Parameters :
-
Solvent : Methanol/water mixtures (4:1) prevent imine hydrolysis.
-
Yield : 85–90% after purification by vacuum distillation.
Propane Derivative: 1,3-Dibromo-2,2-Dimethylpropane
This critical intermediate is prepared by brominating 2,2-dimethyl-1,3-propanediol with PBr₃ in dichloromethane.
Optimization :
-
Stoichiometry : A 2:1 molar ratio of PBr₃ to diol ensures complete conversion.
-
Temperature : Exothermic reaction requires cooling to 0–5°C to avoid side reactions.
Purification and Isolation Strategies
Crystallization and Solvent Extraction
Post-reaction mixtures are typically subjected to:
Chromatographic Techniques
Silica gel chromatography (EtOAc/hexane, 1:4) resolves regioisomeric byproducts, though scalability remains a limitation for industrial applications.
Environmental and Scalability Considerations
Solvent Recycling
DMF recovery via vacuum distillation reduces waste, aligning with green chemistry principles highlighted in CN104672105B.
Byproduct Management
Bromide salts from nucleophilic substitutions are precipitated as AgBr for safe disposal, though cost necessitates alternative strategies for large-scale processes.
Analytical Characterization
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 6.8–7.1 ppm (aromatic protons) and δ 2.1 ppm (3,3-dimethyl groups).
-
MS (EI) : Molecular ion peak at m/z 263 [M⁺].
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Scalable, high regioselectivity | Solvent toxicity | 75–80 |
| β-Amino Alcohol Cyclization | Mild conditions | Low yields, byproduct formation | 50–60 |
Q & A
Q. What are the common synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine?
Methodological Answer: The synthesis typically involves cyclization of appropriately substituted precursors. For example, azetidine rings can be formed via intramolecular nucleophilic substitution. A related approach used for fluorophenyl analogs (e.g., 2-(3,4-difluorophenyl)-3,3-dimethylazetidine) involves reacting haloalkylamines with Grignard reagents under inert atmospheres . For methoxyphenyl derivatives, protecting groups for methoxy substituents may be required during synthesis to avoid undesired side reactions. Post-synthesis purification often employs column chromatography followed by recrystallization (e.g., ethanol as a solvent for similar compounds) .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- 1H NMR : Key signals include methoxy protons (δ ~3.8–3.9 ppm as singlet), azetidine ring protons (δ ~3.0–3.5 ppm for methyl groups and ring protons), and aromatic protons (δ ~6.7–7.2 ppm split into doublets due to substitution patterns) .
- IR Spectroscopy : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and C-N (azetidine, ~1100 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~261 for C₁₃H₁₉NO₂) and fragmentation patterns validate molecular weight and substituent arrangement .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise spatial arrangements. For example, a related compound with a 3,4-dimethoxyphenyl group crystallized in a monoclinic system (space group P2₁/c) with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, and β = 93.49° . This data reveals dihedral angles between the azetidine ring and methoxyphenyl group, influencing steric and electronic interactions.
| Crystallographic Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 21.977 Å |
| b = 12.2295 Å | |
| c = 10.2217 Å | |
| β angle | 93.49° |
Q. What computational strategies predict the toxicity and bioactivity of azetidine derivatives?
Methodological Answer:
- GUSAR Online : Predicts acute toxicity (e.g., LD₅₀) via QSAR models using molecular descriptors like topological indices and MNA (Multilevel Neighborhoods of Atoms) .
- Docking Studies : Molecular docking with target proteins (e.g., enzymes or receptors) identifies potential binding modes. For methoxyphenyl analogs, π-π stacking with aromatic residues and hydrogen bonding with methoxy groups are critical .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions, which are vital for drug development .
Q. How can researchers address contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Experimental Validation : Perform dose-response assays (e.g., IC₅₀ determination) to confirm computational predictions.
- Stereoelectronic Analysis : Re-examine molecular conformations (via SC-XRD or DFT calculations) to identify overlooked steric clashes or electronic mismatches .
- Data Triangulation : Cross-reference results with structurally similar compounds (e.g., 3′,4′-dimethoxyflavone) to identify trends in substituent effects .
Synthesis and Characterization Workflow Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
